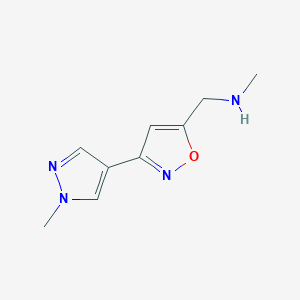
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct characteristics, making it a valuable compound in medicinal chemistry, materials science, and other domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the efficient incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced products.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds, incorporating the difluoroethyl group into larger molecular frameworks.
Common Reagents and Conditions:
Electrophilic Reagents:
Catalysts: Transition metal catalysts, such as palladium or nickel, are often employed in cross-coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed: The major products formed from these reactions include various difluoroethylated derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability.
Materials Science: It is employed in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Agrochemistry: The compound is explored for its potential use in agrochemicals, including pesticides and herbicides.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and exhibit similar chemical properties.
1,4-Dihydroquinoline-3-carboxylates: These compounds also contain fluorinated groups and are used in similar applications.
Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile is unique due to its specific structural features and the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H5F2N3 |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5F2N3/c7-6(8)4-11-2-1-5(3-9)10-11/h1-2,6H,4H2 |
Clave InChI |
VFDXINQYLMGHFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1C#N)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)
